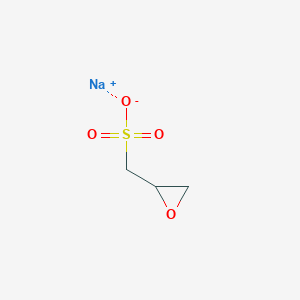
Sodium 2,3-epoxypropane-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,3-epoxypropane-1-sulphonate is an organosulfur compound with the molecular formula C3H7NaO4S. It is known for its unique chemical structure, which includes an epoxy group and a sulfonate group. This compound is utilized in various chemical reactions and industrial applications due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,3-epoxypropane-1-sulphonate can be synthesized through the reaction of epichlorohydrin with sodium sulfite under controlled conditions. The reaction typically involves the following steps:
Epoxidation: Epichlorohydrin is treated with a base to form the epoxy group.
Sulfonation: The resulting epoxide is then reacted with sodium sulfite to introduce the sulfonate group.
Industrial Production Methods: Industrial production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes temperature control, pH adjustment, and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,3-epoxypropane-1-sulphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxy group is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The sulfonate group can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the epoxy group.
Oxidizing Agents: Hydrogen peroxide and other peroxides can oxidize the sulfonate group.
Reducing Agents: Sodium borohydride and other hydrides can reduce the sulfonate group.
Major Products Formed:
Ring-Opened Products: Reaction with nucleophiles results in the formation of various alcohols, amines, and thiols.
Oxidized and Reduced Products: Depending on the reagents used, the sulfonate group can be converted into sulfonic acids or sulfides
Scientific Research Applications
Sodium 2,3-epoxypropane-1-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: this compound is used in the production of surfactants, detergents, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 2,3-epoxypropane-1-sulphonate involves its reactivity towards nucleophiles and its ability to undergo redox reactions. The epoxy group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to modifications that affect their activity. The sulfonate group can participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Sodium 2,3-dimercaptopropane-1-sulphonate: Another organosulfur compound with similar reactivity but different applications.
Sodium 2,3-epoxybutane-1-sulphonate: A structurally similar compound with an additional carbon atom in the backbone.
Uniqueness: Sodium 2,3-epoxypropane-1-sulphonate is unique due to its combination of an epoxy and sulfonate group, which imparts distinct reactivity and stability. This makes it a versatile compound in various chemical and industrial applications .
Properties
CAS No. |
1193-15-3 |
|---|---|
Molecular Formula |
C3H6NaO4S |
Molecular Weight |
161.13 g/mol |
IUPAC Name |
sodium;oxiran-2-ylmethanesulfonate |
InChI |
InChI=1S/C3H6O4S.Na/c4-8(5,6)2-3-1-7-3;/h3H,1-2H2,(H,4,5,6); |
InChI Key |
XBYBHJQIRJAXNF-UHFFFAOYSA-N |
SMILES |
C1C(O1)CS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
C1C(O1)CS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1C(O1)CS(=O)(=O)O.[Na] |
Key on ui other cas no. |
1193-15-3 |
Synonyms |
sodium 2,3-epoxypropane-1-sulphonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















